Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
Overview
Description
Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenemethanamine core with a 3-chlorophenylthio substituent and two N,N-dimethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-chlorothiophenol with benzenemethanamine under basic conditions to form the thioether linkage.
N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic ring or the nitrogen atoms, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The 3-chlorophenylthio group enhances its binding affinity to certain proteins, while the N,N-dimethyl groups influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Benzenemethanamine, 3-((4-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride
- Benzenemethanamine, 3-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride
Comparison:
- Uniqueness: The presence of the 3-chlorophenylthio group in Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride provides unique electronic and steric properties, differentiating it from other similar compounds.
- Reactivity: The position and nature of the substituents on the aromatic ring significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNS.ClH/c1-17(2)11-12-5-3-7-14(9-12)18-15-8-4-6-13(16)10-15;/h3-10H,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZWRAFYMKUEDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)SC2=CC(=CC=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161697 | |
Record name | Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141358-21-6 | |
Record name | Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141358216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-((3-chlorophenyl)thio)-N,N-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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